Diethyl 2-benzylsuccinate
Overview
Description
Diethyl 2-benzylsuccinate is an organic compound with the molecular formula C15H20O4. It is a colorless to pale yellow liquid with a distinctive aroma. This compound is widely used in the chemical industry, particularly in the synthesis of various organic compounds and as a component in fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-benzylsuccinate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl succinate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Another method involves the reaction of diethyl succinate with benzyl bromide in the presence of a phase transfer catalyst. This method also requires reflux conditions and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylsuccinic acid.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Benzylsuccinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted diethyl succinates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-benzylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-benzylsuccinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The exact mechanism depends on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Benzylsuccinic acid: Contains a carboxylic acid group instead of the ester groups, making it more acidic and reactive in different types of reactions.
Diethyl 2-phenylsuccinate: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
Diethyl 2-benzylsuccinate is unique due to its specific structure, which combines the properties of both diethyl succinate and benzyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various industrial and research applications .
Properties
IUPAC Name |
diethyl 2-benzylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)11-13(15(17)19-4-2)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJPBADSXBZWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341850 | |
Record name | DIETHYL BENZYLSUCCINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21307-94-8 | |
Record name | DIETHYL BENZYLSUCCINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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